molecular formula C19H16FN3O B2668699 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzyl)-1H-indole CAS No. 921779-20-6

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzyl)-1H-indole

Cat. No. B2668699
CAS RN: 921779-20-6
M. Wt: 321.355
InChI Key: KYGRAUWEWVYMGU-UHFFFAOYSA-N
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Description

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzyl)-1H-indole, also known as EFOB or JHU-083, is a promising compound in the field of neuroscience research. This synthetic compound is known for its potential to enhance cognitive function, memory, and learning abilities.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent inhibitory potential against the urease enzyme. These compounds were found to be competitive inhibitors of the enzyme, with one compound exhibiting a Ki value of 0.003 μM. The study suggests these molecules could serve as valuable therapeutic agents in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Antimicrobial Applications

Another study focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds displayed good to moderate activity against various microbes, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).

Anticancer Potential

A study on the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate reported its in vitro anticancer activity against human carcinoma cell lines. The compound demonstrated a low IC50 value in human chronic myelogenous leukemia cell lines, suggesting its potential to be developed further for anticancer activity (Mohideen et al., 2017).

Anti-Inflammatory and Antiproliferative Agents

Research on 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles revealed their efficiency as anti-inflammatory and anti-proliferative agents. These compounds were synthesized by oxidative cyclization and demonstrated significant activity against human cancer cell lines and inflammation, pointing towards their potential therapeutic applications (Rapolu et al., 2013).

properties

IUPAC Name

2-ethyl-5-[1-[(2-fluorophenyl)methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c1-2-18-21-22-19(24-18)17-11-13-7-4-6-10-16(13)23(17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGRAUWEWVYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5-(1-(2-fluorobenzyl)-1H-indol-2-yl)-1,3,4-oxadiazole

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